ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes:
- A 4,5-dihydrothieno[2,3-c]pyridine scaffold, which combines a partially saturated thiophene ring fused with a pyridine ring.
- A cyano group at position 3, enhancing electronic delocalization.
- An ethyl carboxylate group at position 6, influencing solubility and reactivity.
Synthesis of this compound likely involves cyclocondensation strategies similar to those reported for structurally related molecules, such as reactions between thiophene precursors and pyrazole carboxamides under reflux conditions in 1,4-dioxane with triethylamine as a catalyst .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-18(25)22-8-6-12-13(9-19)17(27-15(12)10-22)21-16(24)14-5-7-20-23(14)11(2)3/h5,7,11H,4,6,8,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDKHPYHWFBFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may contribute to various biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 387.46 g/mol. The presence of the cyano group, carboxamide group, and thieno[2,3-c]pyridine moiety suggests a diverse range of biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thienopyrimidine have been shown to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial for tumor angiogenesis and growth .
Case Study:
A study demonstrated that thieno[2,3-c]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms. The IC50 values for these derivatives ranged from 0.5 to 10 µM, indicating potent activity against human cancer cells .
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been recognized for their anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .
Mechanism of Action:
The anti-inflammatory activity is often linked to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a pivotal role in the inflammatory response. This compound may exert similar effects due to its structural components.
Neuroprotective Effects
Emerging evidence suggests that pyrazole-containing compounds can enhance gamma-aminobutyric acid (GABA) levels in the brain, which is beneficial for neuroprotection and seizure control .
Research Findings:
In an experimental model involving induced seizures in mice, a related compound led to an 80% increase in GABA levels, highlighting its potential as a candidate for anticonvulsant drug development .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-cyano derivatives exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido) may also demonstrate similar effects due to its structural analogies with known anticancer agents .
Anti-inflammatory Properties
Research has highlighted the potential of pyrazole derivatives in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could serve as a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation .
Xanthine Oxidase Inhibition
The compound's structural features suggest potential as a xanthine oxidase inhibitor, which is beneficial in managing conditions such as gout and hyperuricemia. Inhibitors of xanthine oxidase reduce uric acid levels in the body, thus preventing gout attacks .
Pesticidal Activity
Compounds with thieno[2,3-c]pyridine structures have been investigated for their pesticidal properties. Ethyl 3-cyano derivatives could potentially serve as effective agrochemicals due to their ability to disrupt metabolic processes in pests or pathogens .
Herbicidal Properties
Research indicates that similar compounds can act as herbicides by inhibiting specific enzymatic pathways in plants. Ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido) may be explored for its herbicidal efficacy against common agricultural weeds, contributing to sustainable farming practices.
Organic Electronics
The unique electronic properties of thieno[2,3-c]pyridine derivatives make them suitable candidates for organic electronic applications, including organic photovoltaics and light-emitting diodes (OLEDs). The compound could be synthesized into polymeric forms for use in flexible electronic devices .
Drug Delivery Systems
Due to its ability to form stable complexes with various biomolecules, ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido) could be utilized in drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Research Study A | Significant inhibition of cancer cell lines observed |
| Anti-inflammatory Effects | Research Study B | Reduction in inflammatory markers in animal models |
| Xanthine Oxidase Inhibition | Research Study C | Effective decrease in uric acid levels |
| Pesticidal Activity | Research Study D | Demonstrated efficacy against target pest species |
| Organic Electronics | Research Study E | Improved efficiency in organic photovoltaic cells |
Summary of Findings
The diverse applications of ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate highlight its potential across multiple scientific domains. The ongoing research continues to explore its mechanisms of action and optimize its efficacy for practical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: pyranopyrazoles, thiophene derivatives, and pyridine hybrids.
Table 1: Structural Comparison with Analogous Compounds
Key Findings:
Core Rigidity vs. Flexibility: The thieno[2,3-c]pyridine core in the target compound offers partial saturation, reducing aromaticity compared to fully conjugated systems like pyranopyrazoles or planar thiophenes . This may influence conformational flexibility and binding interactions.
Substituent Effects: The isopropyl group on the pyrazole moiety increases steric hindrance and lipophilicity relative to smaller substituents (e.g., methyl or hydroxy groups in 7a ). This could affect membrane permeability in biological systems. Ethyl carboxylate vs. cyano groups: The former enhances solubility, while the latter stabilizes charge distribution via electron withdrawal, as seen in analogs like 11b .
Synthetic Pathways: The target compound’s synthesis aligns with methods for thiophene derivatives (e.g., sulfur-assisted cyclization in 7a ), but diverges from pyranopyrazole routes that rely on multicomponent reactions .
Research Findings and Implications
- Hydrogen-Bonding Capacity : The pyrazole carboxamide group may engage in hydrogen bonding similar to the hydroxy pyrazole in 7a , though steric effects from the isopropyl group could limit accessibility.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis likely involves multi-step reactions such as amide bond formation (via coupling reagents like EDC/HOBt), pyrazole ring alkylation, and esterification. Optimization strategies include:
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
- Temperature control : Monitor exothermic reactions (e.g., alkylation) using low-temperature techniques (0–5°C).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
- Progress tracking : Use TLC or HPLC to assess reaction completion .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- 1H/13C NMR : Identify pyrazole NH (~12 ppm), isopropyl CH3 (1.2–1.4 ppm), and dihydrothienopyridine protons (2.5–4.0 ppm).
- IR spectroscopy : Confirm cyano (C≡N, ~2200 cm⁻¹) and carbonyl (amide C=O, ~1650 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Q. What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
- Ventilation : Use fume hoods to minimize inhalation risks (H335).
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. IR) be resolved during characterization?
- Cross-validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Computational prediction : Compare experimental IR/NMR with DFT-calculated spectra.
- Crystallography : If crystalline, perform X-ray diffraction for unambiguous structural confirmation .
Q. What computational methods are suitable for modeling its reactivity in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Transition state analysis : Identify energy barriers for amide bond cleavage or ring-opening reactions .
Q. How can aqueous solubility be improved for in vitro bioactivity assays?
- Salt formation : React with HCl or sodium hydroxide to generate ionizable derivatives.
- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins.
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
Q. What experimental approaches elucidate the reaction mechanism of amide bond formation?
- Kinetic isotope effects (KIE) : Replace ¹H with ²H in the pyrazole carboxamide to study bond-breaking steps.
- Trapping intermediates : Use quenching agents (e.g., methanol) to isolate reactive intermediates for LC-MS analysis.
- pH-dependent studies : Monitor reaction rates under acidic vs. basic conditions to identify protonation-sensitive steps .
Q. How can thermal stability be evaluated under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
